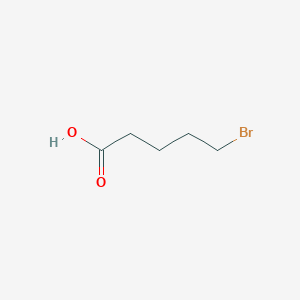

5-Bromovaleric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53507. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXNUPJZWYOKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062163 | |

| Record name | 5-Bromovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5-Bromovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 5-Bromovaleric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2067-33-6 | |

| Record name | 5-Bromopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7DY4J7HZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromovaleric Acid from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromovaleric acid, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, cyclopentanone (B42830). The synthesis is a two-step process involving a Baeyer-Villiger oxidation followed by a ring-opening reaction. This document details the underlying reaction mechanisms, provides structured experimental protocols, and presents quantitative data in tabular format for easy comparison of different synthetic approaches.

Synthetic Pathway Overview

The conversion of cyclopentanone to this compound is achieved through two sequential reactions:

-

Baeyer-Villiger Oxidation: Cyclopentanone is first oxidized to δ-valerolactone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone.

-

Ring-Opening of δ-Valerolactone: The cyclic ester (lactone) is then treated with hydrobromic acid (HBr) to cleave the ester bond and yield the final product, this compound.

A schematic of the overall synthesis is presented below.

Caption: Overall synthetic route from cyclopentanone to this compound.

Step 1: Baeyer-Villiger Oxidation of Cyclopentanone

The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters, or in the case of cyclic ketones, to lactones.[1] The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[2]

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves the following key steps[3]:

-

Protonation of the carbonyl oxygen of the ketone by the peroxyacid.

-

Nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

-

A concerted rearrangement where a carbon atom adjacent to the former carbonyl group migrates to the adjacent oxygen of the peroxide bond, with the simultaneous cleavage of the O-O bond.

-

Deprotonation to yield the final lactone product and a carboxylic acid byproduct.

Caption: Simplified mechanism of the Baeyer-Villiger oxidation.

Experimental Protocols and Quantitative Data

Various conditions have been reported for the Baeyer-Villiger oxidation of cyclopentanone. A summary of selected methods is provided in the table below.

| Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of δ-Valerolactone (%) | Reference |

| m-CPBA / Cu(OTf)₂ (2 mol%) | CH₂Cl₂ | Room Temp. | 24 | 89 | [4] |

| H₂O₂ / [ProH]CF₃SO₃ | - | 60 | 6 | 73 (96.57% conversion) | [5] |

| H₂O₂ / Molybdenum peroxy complex | - | 70 | 6 | 54 (65% conversion) | [5] |

Experimental Protocol: Baeyer-Villiger Oxidation using m-CPBA and Cu(OTf)₂ [4]

-

To a solution of cyclopentanone (2 mmol) in dichloromethane (B109758) (10 mL), add copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂, 2 mol%).

-

To this mixture, add meta-chloroperoxybenzoic acid (m-CPBA, 4 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain δ-valerolactone.

Step 2: Ring-Opening of δ-Valerolactone

The second step in the synthesis is the acid-catalyzed ring-opening of δ-valerolactone to form this compound. This is typically achieved by heating the lactone with a strong hydrohalic acid, such as hydrobromic acid.

Reaction Mechanism

The ring-opening of the lactone proceeds via an acid-catalyzed acyl-oxygen cleavage mechanism:

-

Protonation of the carbonyl oxygen of the lactone by HBr, which activates the carbonyl group towards nucleophilic attack.

-

Nucleophilic attack by the bromide ion (Br⁻) on the alkyl carbon of the ester bond.

-

Cleavage of the C-O bond to open the ring and form the final carboxylic acid and bromoalkane functionalities.

Experimental Protocol

A common method for the ring-opening of lactones involves refluxing with concentrated hydrobromic acid.

Experimental Protocol: Ring-Opening of δ-Valerolactone with HBr

This protocol is a generalized procedure based on literature descriptions.[6]

-

In a round-bottom flask equipped with a reflux condenser, place δ-valerolactone.

-

Add an excess of 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If two layers form, separate them. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by crystallization.

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [5][7] |

| Molecular Weight | 181.03 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 240 °C at 760 mmHg | [5] |

| Solubility | Soluble in water, ethanol, and ether | [5] |

| ¹H NMR | Spectral data available | [8] |

| IR Spectrum | Spectral data available | |

| Mass Spectrum | Spectral data available | [3] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound from cyclopentanone.

Caption: Detailed experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis.[5] Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane moiety, allows for a wide range of chemical transformations. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[7] Notably, it serves as a precursor for the construction of more complex molecules, including inhibitors for aminoglycoside-resistant bacteria.[9][10]

Safety Considerations

Appropriate safety precautions should be taken when handling the reagents and intermediates involved in this synthesis. Peroxyacids are strong oxidizers and can be explosive. Halogenated compounds and strong acids should be handled in a well-ventilated fume hood with appropriate personal protective equipment. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.

References

- 1. This compound | CAS#:2067-33-6 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C5H9BrO2 | CID 16368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. High Quality this compound - Synthesis Intermediate [ketonepharma.com]

- 6. CN105712864A - Preparation method of 5-bromo-valeric acid - Google Patents [patents.google.com]

- 7. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]

- 8. This compound(2067-33-6) 1H NMR spectrum [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Chemical Properties and Reactivity of 5-Bromovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is a bifunctional organic compound featuring a carboxylic acid and a primary alkyl bromide. This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its characteristic reactivity, detailed experimental protocols for its key transformations, and a summary of its spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [2] |

| Melting Point | 38-40 °C | [3] |

| Boiling Point | 142-145 °C at 13 mmHg | [3] |

| Density | ~1.522 g/cm³ (estimate) | [4] |

| Solubility | Soluble in ethanol (B145695), diethyl ether, and water. | [3] |

| Appearance | White to off-white or slightly yellow crystalline solid. | [1][3] |

| CAS Number | 2067-33-6 | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons in its aliphatic chain. The methylene (B1212753) group adjacent to the bromine atom is expected to be the most downfield among the CH₂ groups, while the methylene group alpha to the carbonyl group will also be downfield. The protons of the carboxylic acid group will appear as a broad singlet at a significantly downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will have the largest chemical shift. The carbon attached to the bromine atom will also be significantly downfield compared to the other methylene carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.[5]

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| 1700-1725 | C=O stretch of the carboxylic acid |

| 2850-2960 | C-H stretch of the aliphatic chain |

| ~600-700 | C-Br stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation patterns that can be used for its identification. The molecular ion peak [M]⁺ is expected at m/z 180 and 182 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways include the loss of the bromine atom, the carboxyl group, and cleavage of the alkyl chain.[6][7]

Chemical Reactivity and Key Experimental Protocols

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the alkyl bromide. This allows for a wide range of chemical transformations.

Nucleophilic Substitution at the C5 Position

The primary alkyl bromide at the C5 position is susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of diverse derivatives.

This protocol describes the synthesis of 5-aminovaleric acid via nucleophilic substitution of this compound with ammonia (B1221849).

Materials:

-

This compound

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

Procedure:

-

In a pressure-resistant vessel, dissolve this compound (1.0 eq) in ethanol.

-

Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

-

Seal the vessel and heat the mixture at a temperature range of 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully vent the vessel in a fume hood.

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

-

Dissolve the residue in a minimum amount of deionized water and acidify to a pH of approximately 7 with hydrochloric acid to precipitate the crude 5-aminovaleric acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a water/ethanol mixture.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and amide bond formation.

This protocol details the acid-catalyzed esterification of this compound with ethanol.[3]

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-bromovalerate.

-

The product can be purified by vacuum distillation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9BrO2 | CID 16368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 5. Pentanoic acid, 5-bromo- [webbook.nist.gov]

- 6. Pentanoic acid, 5-bromo- [webbook.nist.gov]

- 7. chim.lu [chim.lu]

IUPAC name and CAS number for 5-Bromovaleric acid

An In-depth Technical Guide to 5-Bromovaleric Acid

IUPAC Name and CAS Number

IUPAC Name: 5-bromopentanoic acid[1][2][3][4][5] CAS Number: 2067-33-6[1][2][3][4][5]

Introduction

This compound, systematically named 5-bromopentanoic acid, is a halogenated carboxylic acid. It is a bifunctional molecule containing both a carboxylic acid group and a terminal bromine atom. This structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity at both functional groups allows for the construction of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9BrO2 | [1][3][4][5] |

| Molecular Weight | 181.03 g/mol | [1] |

| Appearance | White to light yellow or brown crystalline powder/crystals | [4][5] |

| Melting Point | 38-41 °C | |

| Boiling Point | 142-145 °C at 17 hPa | |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [1] |

| Density | 1.522 g/cm³ | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the ring-opening of γ-valerolactone followed by bromination. Industrial preparations may utilize different starting materials to optimize yield and cost-effectiveness.

One documented synthesis involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide, followed by treatment with a copper salt and an alkali bromide.[6] Another approach starts from 1,5-pentanediol, which is first converted to δ-valerolactone and then treated with hydrobromic acid.[2] A multi-step method starting from 5-chloro-3-pentenoate has also been patented, involving hydrolysis, hydrogenation, and subsequent bromination.[7]

Caption: General synthetic pathways to this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature allows it to act as a linker or be incorporated into a larger molecular scaffold.

-

Pharmaceutical Synthesis : It serves as a key building block for active pharmaceutical ingredients (APIs).[1][4] It has been utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria, highlighting its role in developing new antibiotics.[5][8] It is also used in the construction of the α-chain of F2α series prostaglandins.[6] Furthermore, it has been incorporated into diosgenin (B1670711) derivatives to create novel compounds with antitumor activity.[9]

-

Agrochemicals : The compound is used in the production of herbicides, fungicides, and insecticides.[1]

-

Material Science : It can be used to synthesize specialty polymers and other materials.[1][4]

-

Biochemical Research : It is employed in studies related to fatty acid metabolism and in the preparation of molecular probes. For instance, it has been used to create colchicine-BODIPY probes to study subcellular distribution.[4][10]

Caption: Applications of this compound as a versatile building block.

Experimental Protocols

Detailed experimental protocols will vary depending on the specific reaction. However, a general workflow for the derivatization of this compound, for example, through esterification or amidation, can be outlined.

General Protocol for Esterification:

-

Dissolution : Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

-

Activation : Activate the carboxylic acid group. This can be achieved using a variety of reagents such as thionyl chloride to form the acid chloride, or coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

-

Nucleophilic Addition : Add the desired alcohol to the reaction mixture. The reaction is typically stirred at room temperature or gently heated.

-

Work-up : After the reaction is complete (monitored by TLC or LC-MS), the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purification : The crude product is then purified, commonly by column chromatography on silica (B1680970) gel.

A similar protocol applies to amidation, where an amine is used as the nucleophile instead of an alcohol.

Caption: A general experimental workflow for the derivatization of this compound.

Involvement in Signaling Pathways

While this compound itself is not a direct modulator of signaling pathways, its derivatives are synthesized to study and potentially inhibit such pathways. For example, derivatives of this compound have been used to create probes for studying biological processes.[10] In another study, sulfur-containing derivatives were synthesized and evaluated for their ability to inhibit STAT3 and NF-κB transcription factors, which are key components of inflammatory and oncogenic signaling pathways.[11] This demonstrates the utility of this compound as a scaffold for developing targeted molecular probes and inhibitors.

Caption: Hypothetical role of a this compound derivative as an inhibitor in a cellular signaling pathway.

References

- 1. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cas 2067-33-6,this compound | lookchem [lookchem.com]

- 6. This compound: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 7. CN105712864A - Preparation method of 5-bromo-valeric acid - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. New sulfurated derivatives of cinnamic acids and rosmaricine as inhibitors of STAT3 and NF-κB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromovaleric Acid: A Technical Overview for Scientific Professionals

An In-depth Guide to the Molecular Properties, Synthesis, and Applications of a Versatile Synthetic Intermediate.

5-Bromovaleric acid, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid that serves as a crucial building block in various organic syntheses. Its bifunctional nature, possessing both a carboxylic acid and an alkyl bromide group, allows for a wide range of chemical transformations. This guide provides a detailed overview of its fundamental properties, synthesis protocols, and key applications for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is a well-characterized compound with established physical and chemical properties. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1][2][3][4] |

| Molecular Weight | 181.03 g/mol | [1][2][3][4][5] |

| CAS Number | 2067-33-6 | [1][2][3][4] |

| Appearance | White to off-white crystalline powder or colorless to pale yellow liquid | [3][4] |

| Melting Point | 38-44 °C | [4][6] |

| Boiling Point | 221-240 °C | [3][4] |

| Density | ~1.539 g/cm³ | [3] |

Synthesis and Experimental Protocols

Several methods have been established for the synthesis of this compound. The choice of protocol often depends on the available starting materials, desired scale, and safety considerations. Below are detailed methodologies for common synthetic routes.

Protocol 1: From 1,4-Dibromobutane (B41627)

This two-step method involves the formation of a nitrile intermediate followed by hydrolysis.

-

Synthesis of 5-Bromovaleronitrile (B1265816): In a reaction flask, 1 mole of 1,4-dibromobutane is combined with a phase-transfer catalyst (e.g., Tetrabutylammonium bromide). To this mixture, 1.2 moles of a 30% sodium cyanide solution are added dropwise while maintaining the temperature at 65 ± 10 °C over approximately 3 hours. After the addition is complete, the reaction is held at 70 ± 5 °C for 3 hours. The mixture is then cooled, and the layers are separated. The organic layer is washed with water, dried with anhydrous sodium sulfate, and purified by vacuum distillation to yield 5-bromovaleronitrile.[4]

-

Hydrolysis to this compound: In a three-necked flask equipped with a stirrer and thermometer, 2 moles of 70% sulfuric acid are added. 1 mole of the 5-bromovaleronitrile obtained in the previous step is added dropwise, controlling the temperature between 100-110 °C. The mixture is held at this temperature for 3 hours after the addition is complete. After cooling, water is added, and the layers are separated. The organic layer is subjected to crystallization using a suitable organic solvent (e.g., ethyl acetate (B1210297) or petroleum ether) to yield high-purity this compound solid.[4]

Protocol 2: Oxidation of Cyclopentanone (B42830)

This method provides a direct route from a cyclic ketone.

-

Reaction Setup: this compound is synthesized through the reaction of cyclopentanone and hydrogen peroxide in the presence of copper bromide and sodium bromide.[3]

-

Procedure: While specific quantities and conditions can be optimized, the general procedure involves the oxidation of cyclopentanone with an aqueous solution of H₂O₂. The resulting hydroperoxide is then decomposed using a catalytic amount of a copper salt in the presence of an alkali bromide to yield this compound.[2][5]

Caption: Synthesis routes leading to this compound.

Applications in Research and Development

This compound is a versatile intermediate primarily used as a linker or building block in the synthesis of more complex molecules. Its value lies in the ability to introduce a five-carbon chain into a target structure, with the bromine and carboxylic acid groups serving as handles for subsequent chemical modifications.

Role in the Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of inhibitors for aminoglycoside-resistant bacteria and in the preparation of sequence-specific base pair mimics as topoisomerase IB inhibitors.[6]

-

Aminoglycoside Resistance Inhibitors: Aminoglycoside antibiotics are potent bactericidal agents, but their efficacy is threatened by bacterial resistance, often mediated by aminoglycoside-modifying enzymes (AMEs).[7][8] this compound can be used to synthesize novel aminoglycoside derivatives or other small molecules designed to inhibit these resistance-conferring enzymes.[2]

-

Peptide Conjugates: Research has focused on synthesizing peptide derivatives of this compound to evaluate their antimicrobial activities.[3] The general approach involves coupling the carboxylic acid group of this compound with the N-terminus of amino acid methyl esters or peptides.

Experimental Workflow: Synthesis of Peptide Conjugates

The following outlines the general methodology for coupling this compound with peptides.

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. This is typically achieved using a coupling agent.

-

Coupling Reaction: The activated this compound is reacted with the free amino group (N-terminus) of an amino acid methyl ester, dipeptide, tripeptide, or tetrapeptide.[3] The reaction is carried out in the presence of a base, such as N-methylmorpholine (NMM), and a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC).[3]

-

Reaction Conditions: The coupling reaction is typically stirred for an extended period (e.g., 36 hours) to ensure completion.[3]

-

Purification: The resulting peptide conjugate is purified from byproducts and unreacted starting materials using standard chromatographic techniques.

Caption: Workflow for synthesizing peptide conjugates from this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Novel Inhibitors of Aminoglycoside-Resistance 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromovaleric Acid

This guide provides a comprehensive overview of the physical properties of 5-Bromovaleric acid, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate and detailed information for their work. This document includes tabulated physical data, detailed experimental protocols for property determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as 5-bromopentanoic acid, is a halogenated carboxylic acid. Its physical state at room temperature is typically a solid, appearing as a white to slightly yellow crystalline powder.[1][2][3] The key physical properties are summarized in the table below.

| Physical Property | Value | Conditions/Notes | Source(s) |

| Melting Point | 38-40 °C | Literature value | [1][3][4][5][6] |

| 37-41 °C | [7] | ||

| 39-43 °C | |||

| Boiling Point | 265.5 - 266 °C | At 760 mmHg (Atmospheric Pressure) | [1][8] |

| 142-145 °C | At 13 mmHg (Reduced Pressure) | [7][9][10] | |

| 152 °C | At 17 mmHg (Reduced Pressure) |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid compound like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or digital DigiMelt) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground into a powder using a mortar and pestle.[12]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a sample column of 2-3 mm is achieved.[11][13]

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[13]

-

The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[12][13]

-

-

Data Recording: Two temperatures are recorded to define the melting point range:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[11] The recorded melting point is reported as the range T1-T2.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] Since this compound can decompose at its atmospheric boiling point, it is often determined under reduced pressure (vacuum).

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Heating oil (e.g., mineral oil)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Vacuum source

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end down.[15]

-

Assembly: The test tube is attached to a thermometer. The assembly is then clamped and lowered into a Thiele tube or an oil bath, ensuring the sample is below the oil level. The side arm is connected to a vacuum source.[15]

-

Heating and Pressure Control: The apparatus is evacuated to the desired pressure (e.g., 13 mmHg). Heating is then commenced gently.[15]

-

Observation: As the temperature rises, a stream of air bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.[15]

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15]

-

Data Recording: The temperature and the pressure at which the measurement was taken are recorded.

Logical Workflow Visualization

The following diagram illustrates the logical process of characterizing a chemical compound based on its physical properties.

Caption: Figure 1: Compound Characterization Workflow

References

- 1. This compound(2067-33-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C5H9BrO2 | CID 16368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 4. 5-ブロモ吉草酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-溴戊酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:2067-33-6 | Chemsrc [chemsrc.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound|lookchem [lookchem.com]

- 9. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chemlab.truman.edu [chemlab.truman.edu]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 5-Bromovaleric Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in various organic solvents is crucial for process design, reaction optimization, and formulation development.

Physicochemical Properties of this compound

This compound, also known as 5-bromopentanoic acid, is an organic compound with the chemical formula C₅H₉BrO₂.[3] It presents as a white to off-white or yellowish crystalline powder.[3][4][5]

| Property | Value |

| IUPAC Name | 5-Bromopentanoic acid[3] |

| CAS Number | 2067-33-6[3] |

| Molecular Weight | 181.03 g/mol [3] |

| Melting Point | 38-40 °C[6] |

| Boiling Point | 265.5 °C at 760 mmHg[1][7] |

| Appearance | Yellowish to light brown crystals or crystalline powder[4][7] |

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data.

| Solvent | Temperature | Solubility | Source |

| 95% Ethanol (B145695) | Room Temperature | 50 mg/mL[4] | Sigma-Aldrich, LookChem[7] |

| Water | Not Specified | Insoluble[1][4][8] | Multiple Sources |

| Ether | Not Specified | Soluble[3] | Ketone Pharma[3] |

Note: The term "soluble" indicates that the substance dissolves, but does not provide a quantitative value. Further experimental determination is required for precise measurements in solvents other than 95% ethanol.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[9][10]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature to achieve a saturated solution in equilibrium.

Key Methodologies:

-

Equilibrium (Shake-Flask) Method: This is considered the gold standard for thermodynamic solubility measurement.[9][10] It involves adding an excess amount of the solid solute to the solvent and agitating the mixture for an extended period until equilibrium is reached.[9][11]

-

Gravimetric Analysis: This technique is used to quantify the amount of dissolved solute by separating the saturated solution from the excess solid and then evaporating the solvent to weigh the remaining solute.[12][13][14]

Detailed Protocol: Equilibrium Method with Gravimetric Analysis

-

Preparation:

-

Accurately weigh an amount of this compound known to be in excess of its estimated solubility.

-

Add the excess solid to a sealed, stoppered flask or vial containing a precise volume (e.g., 10-20 mL) of the desired organic solvent.[9]

-

Ensure all glassware is clean and dry to prevent contamination.[15]

-

-

Equilibration:

-

Place the sealed flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).[16] Temperature control is critical as solubility is temperature-dependent.[14][17]

-

Agitate the mixture using a mechanical shaker or orbital rotator.[11]

-

Allow the system to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is saturated and in equilibrium with the undissolved solid.[9][17] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is reached when consecutive measurements yield the same concentration.[9][14]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

-

Quantification (Gravimetric Analysis):

-

Pre-weigh a clean, dry evaporating dish or watch glass (W₁).[14][15]

-

Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed dish.

-

Weigh the dish containing the filtrate (W₂).[14]

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound until the solute is completely dry.

-

Continue drying until a constant weight is achieved (W₃).[14][15]

-

-

Calculation:

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility (in g/100g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Solubility (in mg/mL) can also be calculated by dividing the weight of the solute by the initial volume of the filtrate pipetted.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: General experimental workflow for determining solubility via the equilibrium method.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 2067-33-6 [chemicalbook.com]

- 3. High Quality this compound - Synthesis Intermediate [ketonepharma.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 2067-33-6 [amp.chemicalbook.com]

- 7. This compound|lookchem [lookchem.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. pharmacyjournal.info [pharmacyjournal.info]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. quora.com [quora.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to 5-Bromovaleric Acid for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromovaleric acid (CAS No. 2067-33-6). It details commercially available suppliers, summarizes key quantitative data, and presents detailed experimental protocols for its application in the synthesis of targeted inhibitors. Visualizations of a key signaling pathway and a general experimental workflow are also included to facilitate understanding and experimental design.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. These suppliers offer the compound in various purities and quantities, from grams to kilograms. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS) to ensure regulatory compliance and experimental reproducibility.

Table 1: Commercially Available this compound Suppliers and Product Specifications

| Supplier | Product Number(s) | Purity Specification(s) | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | 158410, 818329 | ≥98.0% (acidimetric)[1], 97% | 5g, 25g, 100g | Provides detailed safety and handling information.[1] |

| Thermo Scientific Chemicals (Fisher Scientific) | A11765, AC16982 | 97% | 10g, 25g, 100g, 500g | Legacy Alfa Aesar product.[2] |

| Chem-Impex International | 02168 | ≥99% (GC) | Custom packaging | Offers high-purity grade suitable for sensitive applications. |

| Ottokemi | B 2700 | 98% | 25g, 100g, 1kg | Indian manufacturer with worldwide shipping.[3] |

| Santa Cruz Biotechnology | sc-239554 | - | 10g, 25g | Classified as a Dangerous Good for transport.[4] |

| Tokyo Chemical Industry (TCI) | B1169 | >97.0% (GC) | 10g, 25g | Provides detailed specifications and safety information.[5] |

| Alachem Co., Ltd. | X0H915 | NLT 98% | R&D to industrial scale | Offers CoA, SDS, Route of Synthesis (ROS), and Method of Analysis (MOA).[6] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety hazards of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 2067-33-6 | [1][3] |

| Molecular Formula | C₅H₉BrO₂ | |

| Molecular Weight | 181.03 g/mol | |

| Appearance | White to off-white or light yellow crystalline solid/powder | [3] |

| Melting Point | 38-41 °C | |

| Boiling Point | 142-145 °C at 17 hPa | |

| Solubility | Soluble in ethanol. Insoluble in water. | [2] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| GHS Precautionary Statements | P260, P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Storage Temperature | 2-30°C |

Applications in the Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, possessing both a carboxylic acid and a bromoalkane, allows for a wide range of chemical transformations. Key applications include its use as a linker to connect different molecular fragments and as a precursor for the synthesis of heterocyclic compounds.

Role in the Synthesis of PI3K/Akt Signaling Pathway Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer.[7][8][9] Small molecule inhibitors targeting this pathway are of significant interest in oncology drug development.[2][10] this compound can be utilized as a linker to synthesize bivalent or dimeric inhibitors, which can exhibit enhanced potency and selectivity.

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Application in the Synthesis of Aminoglycoside Resistance Inhibitors

Bacterial resistance to aminoglycoside antibiotics is a growing public health concern. One major mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[11] this compound can be used as a scaffold to develop inhibitors of these resistance-conferring enzymes, potentially restoring the efficacy of existing aminoglycoside antibiotics.[12]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of small molecule inhibitors, where this compound can be employed as a key building block. Researchers should adapt these procedures based on the specific target molecule and consult relevant literature for detailed reaction conditions.

General Procedure for the Synthesis of a Bivalent PI3K Inhibitor Linker

This protocol outlines the synthesis of a diamine linker derived from this compound, which can be subsequently coupled to two molecules of a PI3K inhibitor pharmacophore.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

A suitable diamine (e.g., 1,4-diaminobutane)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-bromovaleryl chloride.

-

Amide Coupling: In a separate flask, dissolve the diamine (0.45 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0 °C. Add the crude 5-bromovaleryl chloride dissolved in anhydrous DCM dropwise to the diamine solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the desired bromo-terminated diamide (B1670390) linker.

General Workflow for Synthesis and Biological Screening of Small Molecule Inhibitors

The development of novel small molecule inhibitors typically follows a multi-step workflow from initial design and synthesis to biological evaluation.

Caption: General Workflow for Small Molecule Inhibitor Development.

Disclaimer: The provided experimental protocols are intended as a general guide. Researchers must adhere to all applicable safety regulations and best practices for chemical handling and disposal. The specific reaction conditions may require optimization.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Small-molecule inhibitors of the PI3K signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 98% 2067-33-6 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarse.com [ijarse.com]

- 6. 2067-33-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

5-Bromovaleric Acid: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleric acid, a bifunctional molecule featuring both a carboxylic acid and a primary alkyl bromide, stands as a crucial building block in the landscape of organic synthesis. Its unique structure allows for a diverse range of chemical transformations, making it an invaluable precursor in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] This technical guide provides an in-depth exploration of this compound's role in organic synthesis, offering a comprehensive overview of its properties, key reactions, and detailed experimental protocols. The strategic application of this C5 synthon enables the construction of complex molecular architectures, underscoring its significance in contemporary drug discovery and development.[4][5]

Physicochemical Properties

This compound, also known as 5-bromopentanoic acid, is typically a white to pale yellow crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2067-33-6 | [3] |

| Molecular Formula | C₅H₉BrO₂ | [3] |

| Molecular Weight | 181.03 g/mol | [3] |

| Melting Point | 38-40 °C | [5] |

| Boiling Point | 240 °C (at 760 mmHg) | [3] |

| Solubility | Soluble in water, ethanol, and ether | [3] |

Core Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The carboxylic acid can readily undergo esterification, amidation, and reduction, while the alkyl bromide is an excellent electrophile for nucleophilic substitution reactions. This dual reactivity allows for sequential or selective functionalization, providing a versatile platform for molecular elaboration.

Esterification and Amidation

The carboxylic acid moiety of this compound can be easily converted to its corresponding esters and amides, which are common functionalities in many bioactive molecules. These reactions are typically carried out under standard conditions.

Table 2: Representative Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product | Yield | Reference(s) |

| Esterification | Benzyl alcohol, Sulfuric acid (catalyst), Heat | Benzyl 5-bromovalerate | ~15-96% (Varies with catalyst and conditions) | [6][7][8] |

| Amidation | Amino acid methyl esters, DCC, NMM, CH₂Cl₂ | N-(5-bromovaleryl) amino acid methyl ester | Not specified | [1][9] |

Williamson Ether Synthesis

The alkyl bromide functionality of this compound and its esters makes them ideal substrates for the Williamson ether synthesis, a classic and reliable method for forming ether linkages. This reaction involves the Sₙ2 displacement of the bromide by an alkoxide nucleophile.

Table 3: Williamson Ether Synthesis with 5-Bromovalerate Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield | Reference(s) |

| Ethyl 5-bromovalerate | Sodium ethoxide | Ethanol, Reflux | Ethyl 5-ethoxyvalerate | High | [10] |

| This compound | Phenoxide | Base (e.g., K₂CO₃), DMF, Heat | 5-Phenoxyvaleric acid | Good to Excellent | [3][10] |

Alkylation of Active Methylene (B1212753) Compounds

This compound and its esters are effective alkylating agents for carbon nucleophiles, particularly enolates derived from active methylene compounds such as malonic esters and β-ketoesters. This C-C bond-forming reaction is fundamental in building more complex carbon skeletons.

Table 4: Alkylation of Active Methylene Compounds

| Substrate | Active Methylene Compound | Base | Solvent | Product | Yield | Reference(s) |

| Ethyl 5-bromovalerate | Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-(4-ethoxycarbonylbutyl)malonate | Good | [11][12] |

| This compound | Ethyl acetoacetate | Sodium ethoxide | Ethanol | Ethyl 2-acetyl-6-carboxyhexanoate | Good | [11][12] |

Synthesis of Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of lactones, lactams, and other ring systems. For instance, treatment of this compound with a base can induce intramolecular Sₙ2 reaction to form δ-valerolactone.[13]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and a representative subsequent transformation.

Synthesis of this compound from Cyclopentanone (B42830)

This protocol is adapted from a method described in the synthesis of this compound peptide conjugates.[1][9]

Materials:

-

Cyclopentanone

-

Hydrogen peroxide (30% aqueous solution)

-

Copper(I) bromide (CuBr)

-

Sodium bromide (NaBr)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a stirred solution of cyclopentanone and sodium bromide in dichloromethane, add hydrogen peroxide dropwise at a controlled temperature.

-

Add a catalytic amount of copper(I) bromide to the mixture.

-

Allow the reaction to stir at room temperature for the specified time, monitoring the progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or distillation.

Synthesis of N-(5-Bromovaleryl)glycine Methyl Ester

This protocol illustrates the amidation of this compound with an amino acid ester.[1][9]

Materials:

-

This compound

-

Glycine (B1666218) methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of this compound and glycine methyl ester hydrochloride in dichloromethane, add N-methylmorpholine and stir for 15 minutes at 0 °C.

-

Add a solution of DCC in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 36 hours.

-

Filter the precipitated dicyclohexylurea (DCU) and wash the solid with dichloromethane.

-

Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(5-bromovaleryl)glycine methyl ester.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound.

Caption: Synthesis of this compound from Cyclopentanone.

Caption: Amide Coupling with this compound.

Caption: Williamson Ether Synthesis using a 5-Bromovalerate Ester.

Conclusion

This compound is a highly adaptable and valuable precursor in organic synthesis. Its bifunctional nature provides a gateway to a wide array of molecular structures through well-established and reliable chemical transformations. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the synthetic potential of this compound is essential for the efficient design and execution of novel synthetic strategies. The data and protocols presented in this guide aim to serve as a comprehensive resource to facilitate the effective utilization of this important chemical building block.

References

- 1. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging catalytic processes for the production of adipic acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Page loading... [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of this compound | Bentham Science [benthamscience.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

The Biological Activity of 5-Bromovaleric Acid and Its Analogs: A Technical Guide for Drug Development Professionals

Executive Summary: 5-Bromovaleric acid (5-BVA), a halogenated derivative of valeric acid, is a versatile chemical intermediate primarily utilized as a building block in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2][3] While its direct biological activity has been explored, particularly demonstrating notable antimicrobial properties, its principal value lies in its role as a scaffold for developing novel therapeutic agents.[4][5] Analogs of 5-BVA have been synthesized to target a range of biological pathways, leading to potent anti-inflammatory agents and potential anticancer therapeutics by inhibiting key enzymes such as topoisomerase IB and PI3K.[5][6][7] The broader class of valeric acid derivatives is associated with activities like anticonvulsant and antidiabetic effects, suggesting that 5-BVA analogs could be designed to modulate pathways involving GABA aminotransferase (GABA-AT) and histone deacetylases (HDACs), which are established targets for related short-chain fatty acids. This guide provides an in-depth overview of the known biological activities, potential mechanisms of action, and relevant experimental methodologies for 5-BVA and its derivatives.

Introduction to this compound (5-BVA)

This compound, also known as 5-bromopentanoic acid, is an organobromine compound featuring a five-carbon chain with a bromine atom at the terminal (fifth) carbon.[2] This bifunctional molecule, containing both a carboxylic acid group and a reactive alkyl halide, is a valuable precursor in organic synthesis.[3]

Valeric acid and its derivatives are found in nature and are recognized for a wide spectrum of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties, establishing them as a valuable nucleus in pharmaceutical development.[4][8] 5-BVA extends this utility, serving as a key intermediate in the synthesis of inhibitors for aminoglycoside-resistant bacteria and molecules targeting topoisomerase IB for cancer therapy.[6][9][10]

Direct Biological Activities of this compound

While often viewed as a synthetic intermediate, 5-BVA possesses intrinsic biological activity, particularly against microbial agents.

Antimicrobial Activity

Research into enhancing the antimicrobial properties of carboxylic acids led to the evaluation of 5-BVA and its peptide conjugates.[4] The studies aimed to test the hypothesis that coupling peptides to the valeric acid structure would boost its antimicrobial effects.[8][11]

2.1.1 Antibacterial and Antifungal Properties Contrary to the initial hypothesis, studies revealed that this compound itself exhibits more potent antibacterial activity than its N-terminal di-, tri-, and tetrapeptide conjugates when compared against the standard antibiotic ciprofloxacin.[4][8][11] Similarly, the antifungal efficacy of 5-BVA against Candida albicans and Aspergillus niger was observed to decrease upon conjugation with peptides.[4] This suggests that the structural modifications, in this case, peptide coupling, can impair the compound's inherent antimicrobial action.[4][11]

Table 1: Summary of Comparative Antimicrobial Activity of 5-BVA and its Analogs

| Compound Class | Relative Antibacterial Activity | Relative Antifungal Activity | Reference |

| This compound (Parent) | More Potent | More Potent | [4][11] |

| Peptide Conjugates (Di-, Tri-, Tetra-) | Less Potent than Parent Compound | Less Potent than Parent Compound | [4][11] |

Biological Activities of this compound Analogs

The true potential of 5-BVA is realized when it is used as a scaffold to create derivatives with highly specific biological targets.

Anti-Inflammatory 5-ASA Derivatives

A significant application of 5-BVA analogs is in the development of novel anti-inflammatory drugs. A derivative of 5-aminosalicylic acid (5-ASA), compound C1 (5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid) , has demonstrated potent anti-inflammatory activity and favorable pharmacokinetic properties in preclinical studies.[12] Another novel synthetic derivative, C2 (5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid) , has also been evaluated for its anti-inflammatory potential.[13]

Table 2: Pharmacokinetic Parameters of 5-ASA Derivative C1 in Wistar Rats

| Administration Route | Dose (mg/kg) | Cmax | Tmax (min) | t½ (h) | Oral Bioavailability (%) | Reference |

| Intravenous (i.v.) | 50 | - | - | ~0.9 | - | [12] |

| Oral (p.o.) | 50 | - | 33 | >2.5 | ~77 | [12] |

| Intraperitoneal (i.p.) | 75 | - | 33 ± 5 | 1.4 ± 0.2 | - | [12] |

Table 3: Pharmacokinetic Parameters of 5-ASA Derivative C2 in Wistar Rats

| Administration Route | Dose (mg/kg) | Cmax (μg/mL) | Tmax (min) | t½ (min) | Oral Bioavailability (%) | Reference |

| Intravenous (i.v.) | 50 | - | - | 33 ± 5 | - | [13] |

| Oral (p.o.) | 100 | 2.5 ± 0.3 | 24 | 27 ± 11 | 13 | [13] |

Potential Mechanisms of Action

The biological activities of 5-BVA and its analogs can be attributed to their interaction with several key enzymatic pathways. The activities of related short-chain fatty acids, such as valproic acid, provide a strong rationale for investigating 5-BVA derivatives as inhibitors of GABA aminotransferase and histone deacetylases.

Inhibition of GABA Aminotransferase (GABA-AT)

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[14] Its degradation is catalyzed by the enzyme GABA aminotransferase (GABA-AT).[15][16] Inhibition of GABA-AT leads to increased synaptic concentrations of GABA, which can correct imbalances in neuronal excitation, a key strategy in treating epilepsy and other neurological disorders.[14][15] Given that valproic acid is a known GABA-T inhibitor, it is plausible that analogs of 5-BVA could be designed to target this enzyme.[15]

Caption: Potential inhibition of GABA-AT by 5-BVA analogs to increase GABA levels.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression.[17] HDAC inhibitors (HDACi) disrupt this process, causing hyperacetylation of histones, which results in a more open chromatin state and altered gene expression.[17][18] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[19] Valproic acid is a well-known HDAC inhibitor, making HDACs a promising target for novel 5-BVA analogs in oncology.[20] HDAC inhibition often leads to the upregulation of tumor suppressor genes like p21.[21]

Caption: Mechanism of HDAC inhibition by 5-BVA analogs leading to apoptosis.

Experimental Protocols and Methodologies

The evaluation of 5-BVA and its analogs involves standard chemical synthesis and biological assays.

Synthesis of 5-BVA and Peptide Analogs

A common method for synthesizing 5-BVA involves the oxidative cleavage of cyclopentanone.[4][22] Analogs, such as peptide conjugates, are then typically formed through a coupling reaction.

-

Synthesis of this compound: Cyclopentanone is reacted with hydrogen peroxide in the presence of copper bromide and sodium bromide to yield this compound.[4][8][11]

-

Synthesis of Peptide Conjugates: 5-BVA is coupled with amino acid methyl esters, dipeptides, or other peptide fragments. The reaction is facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a base such as N-methylmorpholine (NMM) in a suitable solvent, with the reaction proceeding under continuous stirring for an extended period (e.g., 36 hours).[4][8][11]

Caption: General workflow for the synthesis and evaluation of 5-BVA analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds against cancer cell lines are frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[23]

-

Cell Seeding: Cancer cells (e.g., MCF7, A549) and normal control cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[23]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-BVA analogs) and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the water-soluble MTT to an insoluble purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[23]

In Vivo Pharmacokinetic Analysis

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A typical protocol in a rodent model is as follows.[12][13]

-

Animal Model: Wistar rats are commonly used.[12][13] Animals are cannulated (e.g., in the jugular vein) for blood sampling.

-

Drug Administration: The compound is administered via different routes (intravenous, oral, intraperitoneal) at a specific dose.[12]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

-

Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like Cmax, Tmax, elimination half-life (t½), and bioavailability.[12]

Conclusion and Future Directions